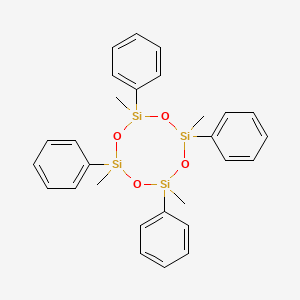

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-

Description

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-, is a cyclic siloxane compound featuring alternating methyl and phenyl substituents on a four-membered silicon-oxygen ring. The tetraphenyl variant is noted in a product catalog from Wuhan Xinxin Jiali Biotechnology, suggesting applications in advanced material synthesis .

Properties

IUPAC Name |

2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O4Si4/c1-33(25-17-9-5-10-18-25)29-34(2,26-19-11-6-12-20-26)31-36(4,28-23-15-8-16-24-28)32-35(3,30-33)27-21-13-7-14-22-27/h5-24H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVZFACCNZRHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058809 | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-63-4, 4885-39-6, 5131-04-4, 15331-54-1 | |

| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane, (2alpha,4beta,6alpha,8beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004885396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane, (2alpha,4alpha,6alpha,8beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane, (2alpha,4alpha,6beta,8beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015331541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6,8-TETRAMETHYLTETRAPHENYLCYCLOTETRASILOXANE, (2.ALPHA.,4.ALPHA.,6.ALPHA.,8.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X941D1N9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6,8-TETRAMETHYLTETRAPHENYLCYCLOTETRASILOXANE, (2.ALPHA.,4.ALPHA.,6.BETA.,8.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F641J843Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6,8-TETRAMETHYLTETRAPHENYLCYCLOTETRASILOXANE, (2.ALPHA.,4.BETA.,6.ALPHA.,8.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S730L28U5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Cyclotetrasiloxane, specifically the compound 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-, is a cyclic siloxane with significant industrial applications. This article explores its biological activity, focusing on its antioxidant properties, antimicrobial effects, metabolic pathways, and potential toxicity.

- Chemical Formula : C28H32O4Si4

- Molecular Weight : 544.89 g/mol

- CAS Number : 77-63-4

Antioxidant Activity

Recent studies have demonstrated that siloxanes exhibit notable antioxidant properties. For instance, cyclotetrasiloxanes have shown the ability to scavenge free radicals effectively. A comparative study highlighted that certain siloxanes possess higher antioxidant capacity than traditional antioxidants like vitamin C and E. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where lower IC50 values indicate stronger activity.

| Compound | IC50 (µg/mL) |

|---|---|

| Cyclotetrasiloxane | 4.10 |

| Vitamin C | 11.50 |

| Vitamin E | 109.30 |

This data suggests that cyclotetrasiloxane compounds could serve as effective natural antioxidants in various applications .

Antimicrobial Activity

Cyclotetrasiloxanes also exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, a study comparing the antimicrobial efficacy of different siloxanes indicated that cyclotetrasiloxanes had comparable effects to well-known antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, cyclotetrasiloxane was tested against several pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

These results demonstrate the potential of cyclotetrasiloxanes as effective antimicrobial agents in medical and industrial applications .

Metabolism and Toxicity

Understanding the metabolic pathways of cyclotetrasiloxanes is crucial for assessing their safety and efficacy. Research indicates that upon administration in animal models, cyclotetrasiloxanes undergo extensive metabolism primarily through demethylation processes.

Metabolic Pathway Analysis

In a study involving F344 rats administered with radiolabeled cyclotetrasiloxane:

- Major Metabolites Identified :

- Dimethylsilanediol (75-85% of total radioactivity)

- Methylsilanetriol

The elimination pathways were significant with approximately 48% excreted via urine and notable amounts through expired air . This metabolic profile indicates that while cyclotetrasiloxanes are retained in tissues initially, they are eventually excreted efficiently.

Toxicological Assessment

Toxicological evaluations have raised concerns regarding the accumulation of siloxanes in biological systems. Repeated dosing studies revealed tissue concentrations significantly higher than baseline levels, suggesting potential bioaccumulation risks. The implications for human health are still under investigation but warrant caution in prolonged exposure scenarios .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Cyclotetrasiloxane is utilized as an intermediate in organic synthesis processes. It plays a critical role in the preparation of various compounds including vinyl derivatives and other complex organic molecules. For instance, it can be used to synthesize 4-vinyl-benzoic acid ethyl ester and styrene derivatives via cross-coupling reactions with aryl bromides in the presence of palladium catalysts .

-

Fluorescent Sensors

- Recent studies have explored the use of cyclic siloxanes conjugated with fluorescent aromatic compounds as fluoride sensors. This application highlights the potential of cyclotetrasiloxane in sensor technology and fluorescence studies. The research indicates that these conjugates can effectively detect fluoride ions in various environments .

- Textile Coatings

-

Energy Storage Technologies

- A significant application of cyclotetrasiloxane is in lithium-ion battery technology. Research indicates that silicon-based additives derived from this compound can stabilize lithium-rich layered oxide cathode interfaces. This stability is crucial for improving the performance and longevity of lithium-ion batteries .

- Biomedical Applications

Case Studies

Case Study 1: Fluoride Sensor Development

- Researchers developed a fluoride sensor using cyclotetrasiloxane conjugated with fluorescent compounds. The sensor demonstrated high sensitivity and selectivity towards fluoride ions in aqueous solutions, showcasing its potential for environmental monitoring.

Case Study 2: Enhanced Textile Performance

- A study focused on the application of cyclotetrasiloxane in modifying cotton fabrics revealed significant improvements in water repellency and stain resistance. The treated fabrics maintained their breathability while exhibiting enhanced durability against wear and tear.

Case Study 3: Lithium-Ion Battery Stability

- In an investigation into lithium-ion batteries, the use of cyclotetrasiloxane-based additives resulted in improved cycling stability and capacity retention over extended charge-discharge cycles. This advancement is pivotal for the development of next-generation energy storage solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclotetrasiloxane derivatives are widely used in materials science due to their tunable reactivity and stability. Below is a detailed comparison of 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane with structurally related compounds:

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (CAS 2554-06-5)

- Structure : Four methyl and four vinyl substituents.

- Molecular Weight : 344.67 g/mol .

- Applications :

- Key Properties :

2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(propyl glycidyl ether)cyclotetrasiloxane (CAS 60665-85-2)

- Structure : Four methyl and four propyl glycidyl ether substituents.

- Molecular Weight : 697.08 g/mol .

- Applications :

- Key Properties :

Organocyclotetrasiloxane with Diethoxy(methyl)silyl Ethyl Substituents

- Structure : Four methyl and four diethoxy(methyl)silyl ethyl groups.

- Synthesis : Derived from tetramethyltetravinylcyclotetrasiloxane and methyldichlorosilane .

- Applications :

- Performance :

2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)cyclotetrasiloxane (CAS 429-67-4)

- Structure : Four methyl and four trifluoropropyl substituents.

- Molecular Weight : 624.71 g/mol .

- Applications: Fluorosurfactant in non-ionic formulations for surface modification .

- Key Properties :

- Enhanced hydrophobicity and chemical resistance due to fluorine content.

Hypothetical Comparison with 2,4,6,8-Tetramethyl-2,4,6,8-Tetraphenylcyclotetrasiloxane

- Expected Properties :

- Thermal Stability : Phenyl groups likely improve thermal resistance compared to methyl or vinyl analogs.

- Reactivity : Reduced reactivity relative to vinyl or epoxy derivatives due to steric hindrance from phenyl rings.

- Mechanical Properties : Increased rigidity and glass transition temperature (Tg) in polymer matrices.

- Hydrophobicity : Superior to methyl-substituted analogs but less than fluorinated variants.

Data Tables

Table 1: Structural and Functional Comparison of Cyclotetrasiloxane Derivatives

Q & A

Q. What are the primary synthetic pathways for producing Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-?

The compound is synthesized via hydrolysis and condensation of substituted dichlorosilanes. Key steps include:

- Precursor preparation : Reacting methylphenyldichlorosilane with controlled stoichiometry.

- Cyclization : Acid-catalyzed ring closure under inert conditions to form the tetrameric structure .

- Purification : Fractional distillation or recrystallization to isolate the product. Challenges include managing steric hindrance from phenyl groups and ensuring ring-size specificity.

Q. How can spectroscopic techniques characterize the substitution pattern of methyl and phenyl groups?

- IR Spectroscopy : Peaks at 3150–2600 cm⁻¹ (C–H stretching in phenyl groups) and 1250–800 cm⁻¹ (Si–C and Si–O–Si vibrations) confirm substituents and ring integrity .

- ¹H/¹³C NMR : Methyl groups appear as singlets (δ 0.1–0.5 ppm), while phenyl protons show aromatic splitting (δ 7.0–7.5 ppm). ²⁹Si NMR distinguishes Si environments (e.g., Si–O vs. Si–C) .

Q. What are the initial toxicity screening protocols for this compound?

- Aquatic toxicity assays : Follow OECD Test No. 201 (algae growth inhibition) and No. 202 (daphnia immobilization) due to its bioaccumulative potential .

- Endocrine disruption screening : Use in vitro receptor-binding assays (e.g., estrogen receptor transactivation) to align with EU classifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data between regulatory agencies?

The U.S. EPA classifies the compound as non-VOC but lacks biodegradation data, whereas the EU labels it bioaccumulative and persistent. Methodological strategies include:

Q. What computational approaches model the steric and electronic effects of phenyl/methyl substituents on reactivity?

Q. How does the compound’s endocrine disruption mechanism differ across species?

- In vivo studies : Dose-response experiments in zebrafish (Danio rerio) and soil nematodes (Caenorhabditis elegans) to compare reproductive endpoints (e.g., egg viability, fertility rates) .

- Transcriptomics : RNA-seq analysis of exposed organisms to identify dysregulated pathways (e.g., steroidogenesis, vitellogenin expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.